Cas no 851807-08-4 (2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole)

2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- Methanone, [2-[[(2-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl][4-(trifluoromethyl)phenyl]-
- [2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
- 851807-08-4
- (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
- F0630-1622
- EU-0026264
- AKOS024589353
- 2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole
-
- Inchi: 1S/C18H14F4N2OS/c19-15-4-2-1-3-13(15)11-26-17-23-9-10-24(17)16(25)12-5-7-14(8-6-12)18(20,21)22/h1-8H,9-11H2
- InChI Key: XCUQXKJKZRLJNG-UHFFFAOYSA-N
- SMILES: C(N1C(SCC2=CC=CC=C2F)=NCC1)(C1=CC=C(C(F)(F)F)C=C1)=O
Computed Properties
- Exact Mass: 382.07629690g/mol
- Monoisotopic Mass: 382.07629690g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 462.6±55.0 °C(Predicted)
- pka: 0.80±0.60(Predicted)
2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1622-10μmol |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-3mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-4mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-15mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-30mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-100mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-5μmol |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-40mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-10mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1622-1mg |
2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole |
851807-08-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on 2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole
Chemical Compound CAS No 851807-08-4: 2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole
The compound with CAS number 851807-08-4, known as 2-{(2-fluorophenyl)methylsulfanyl}-1-4-(trifluoromethyl)benzoyl-4,5-dihydro-1H-imidazole, is a highly specialized organic molecule with significant potential in pharmaceutical and chemical research. This compound belongs to the class of imidazoles, which are widely studied for their diverse biological activities and applications in drug design.
The structure of this compound is characterized by a central imidazole ring system, which is partially hydrogenated (4,5-dihydro), indicating its potential for stability and reactivity in various chemical environments. The imidazole ring is substituted at position 1 with a benzoyl group that carries a trifluoromethyl substituent at the para position. This substitution pattern suggests that the compound may exhibit enhanced lipophilicity and metabolic stability, which are desirable properties in drug candidates.
Additionally, the molecule features a methylsulfanyl group attached to a 2-fluorophenyl ring at position 2 of the imidazole. The presence of the fluorine atom in the aromatic ring introduces electronic effects that could influence the compound's reactivity and selectivity in biological systems. The sulfur atom in the methylsulfanyl group may also contribute to hydrogen bonding or other non-covalent interactions, potentially enhancing its bioavailability.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly for targeting various disease states such as cancer, inflammation, and infectious diseases. For instance, researchers have demonstrated that imidazoles can act as inhibitors of key enzymes or receptors involved in these conditions. The unique substitution pattern of CAS No 851807-08-4 suggests that it could be a promising candidate for further exploration in these therapeutic areas.
The synthesis of this compound likely involves a multi-step process, possibly including coupling reactions to introduce the benzoyl and methylsulfanyl groups onto the imidazole core. Advanced techniques such as microwave-assisted synthesis or catalytic methods may have been employed to optimize yield and purity. The exact synthetic pathway would depend on the availability of starting materials and intermediates.
In terms of pharmacokinetics, the trifluoromethyl group is known to improve drug-like properties such as absorption and distribution due to its lipophilic nature and resistance to metabolic degradation. The fluorine atom in the aromatic ring may also contribute to these properties while potentially reducing toxicity by modulating protein binding.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of compounds like CAS No 851807-08-4 with greater accuracy. For example, machine learning algorithms can now predict binding affinities to specific targets or assess potential off-target effects based on structural features. These tools are invaluable for prioritizing compounds for experimental testing.
Moreover, green chemistry principles are increasingly being applied to the synthesis and handling of such compounds. This includes minimizing waste generation, using renewable feedstocks where possible, and optimizing reaction conditions to reduce energy consumption and environmental impact.
In conclusion, CAS No 851807-08-4 represents a sophisticated organic molecule with significant potential in pharmaceutical research. Its unique structure combines features that may enhance its stability, bioavailability, and therapeutic efficacy. As research continues to uncover new applications for imidazole derivatives, this compound stands out as a promising candidate for further investigation.
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